molecular formula C7H8N2O2 B1313337 2-(3-aminopyridin-4-yl)acetic Acid CAS No. 878483-87-5

2-(3-aminopyridin-4-yl)acetic Acid

Cat. No. B1313337
CAS RN: 878483-87-5
M. Wt: 152.15 g/mol
InChI Key: ZJNSNLGAFDATPK-UHFFFAOYSA-N
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Description

“2-(3-aminopyridin-4-yl)acetic Acid” is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine and has been identified in various databases such as PubChem .


Synthesis Analysis

Aminopyridines, which include “2-(3-aminopyridin-4-yl)acetic Acid”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of these compounds involves various methods, including the Chichibabin amination .


Chemical Reactions Analysis

Aminopyridines, including “2-(3-aminopyridin-4-yl)acetic Acid”, can form complexes with metals . These complexes are often insoluble in water, hexane, acetone, and ethyl acetate but soluble in DMSO, DMF, and acetic acid . The solubility is a result of the interaction between the hydrogen ion in the complexes and the oxygen atom in the solvent that results in the formation of a hydrogen bond .

Scientific Research Applications

Synthesis and Structural Studies

(Chui et al., 2004) discuss the preparation of acetic acids derived from 2-aminopyridines, focusing on molecular conformations in solution and crystal form. This indicates its relevance in the study of chemical structures and reactions.

Reactivity and Chemical Interactions

(Asadi et al., 2021) explore the reactivity of 2-aminopyridine in the presence of aryl glyoxals or aryl aldehydes, highlighting its potential in the synthesis of various chemical compounds.

Interaction with Other Chemicals

(Inuzuka & Fujimoto, 1992) conducted molecular orbital calculations to understand the interaction of 2-aminopyridine with formic acid, showing its significance in understanding chemical interactions and processes.

Potential in Anticancer Research

(Temple et al., 1983) discuss the use of aminopyridine derivatives in the synthesis of compounds that were tested for anticancer properties, suggesting its application in medicinal chemistry.

Role in Synthesis of Novel Compounds

(Petz et al., 2019) report the synthesis of new acetic acid derivatives, where 2-aminopyridine derivatives play a crucial role, indicating its utility in creating new chemical entities.

Use in Fluorescent Chemosensors

(Shylaja et al., 2020) highlight the development of a fluorescent chemosensor using a 2-aminopyridine derivative, showcasing its potential in analytical chemistry.

Application in Synthesis of Neurological Inhibitors

(Ji et al., 2012) describe the synthesis of 2-aminopyridinomethyl pyrrolidines, potent inhibitors of neuronal nitric oxide synthase, indicating its relevance in neuroscience and pharmacology.

Future Directions

The future directions for “2-(3-aminopyridin-4-yl)acetic Acid” and other aminopyridines involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . The significance of this study is on the various synthetic methods revealed .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-aminopyridin-4-yl)acetic Acid may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can form π-π t-shaped interactions with amino acid residues . This could be a possible interaction mechanism for 2-(3-aminopyridin-4-yl)acetic Acid with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-aminopyridin-4-yl)acetic Acid may also influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The search results mention terms like “lipophilicity” and "water solubility" , which are key factors influencing a compound’s pharmacokinetics and bioavailability.

Result of Action

Based on the potential biological activities of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-(3-aminopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNSNLGAFDATPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467945
Record name 2-(3-aminopyridin-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyridin-4-yl)acetic Acid

CAS RN

878483-87-5
Record name 2-(3-aminopyridin-4-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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